molecular formula C20H32N2O2 B1655968 N-[1-(cyclohexylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide CAS No. 473267-79-7

N-[1-(cyclohexylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide

Cat. No.: B1655968
CAS No.: 473267-79-7
M. Wt: 332.5 g/mol
InChI Key: CHDVAUSGZTXETM-UHFFFAOYSA-N
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Description

N-[1-(cyclohexylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide is a synthetic compound with the molecular formula C20H32N2O2 and a molecular weight of 332.5 g/mol. This compound is characterized by its adamantane core, which is a highly stable and rigid structure, making it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of N-[1-(cyclohexylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide involves several steps. One common method includes the reaction of adamantane-1-carboxylic acid with cyclohexylamine and a suitable coupling agent to form the desired amide bond . The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-[1-(cyclohexylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the adamantane core, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield primary or secondary amines.

Scientific Research Applications

N-[1-(cyclohexylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and rigidity.

Mechanism of Action

The mechanism of action of N-[1-(cyclohexylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core allows the compound to fit into hydrophobic pockets of proteins, potentially inhibiting or modulating their activity. The cyclohexylamino group can form hydrogen bonds with amino acid residues, further stabilizing the interaction. These interactions can affect various pathways, including those involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

N-[1-(cyclohexylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide can be compared with other adamantane derivatives, such as:

    Amantadine: Known for its antiviral and antiparkinsonian properties.

    Memantine: Used in the treatment of Alzheimer’s disease.

    Rimantadine: Another antiviral agent.

What sets this compound apart is its unique combination of the adamantane core with the cyclohexylamino group, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-[1-(cyclohexylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2/c1-13(18(23)22-17-5-3-2-4-6-17)21-19(24)20-10-14-7-15(11-20)9-16(8-14)12-20/h13-17H,2-12H2,1H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDVAUSGZTXETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCC1)NC(=O)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387164
Record name F0340-0015
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473267-79-7
Record name F0340-0015
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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